molecular formula C9H5F2IO4 B1403052 Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate CAS No. 1298047-55-8

Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate

Cat. No.: B1403052
CAS No.: 1298047-55-8
M. Wt: 342.03 g/mol
InChI Key: PKBPVMAEUGLOER-UHFFFAOYSA-N
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Description

Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate is a chemical compound with the molecular formula C10H5F2IO4. It is a derivative of benzodioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate typically involves the iodination and fluorination of benzodioxole derivatives. One common method includes the reaction of 7-hydroxy-2,2-difluoro-1,3-benzodioxole with iodine and a suitable oxidizing agent to introduce the iodine atom at the 7-position. This is followed by esterification with methanol to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets. The presence of iodine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-bromo-2,2-difluoro-1,3-benzodioxole-5-carboxylate
  • Methyl 7-chloro-2,2-difluoro-1,3-benzodioxole-5-carboxylate
  • Methyl 7-fluoro-2,2-difluoro-1,3-benzodioxole-5-carboxylate

Uniqueness

Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties. The combination of iodine and fluorine atoms in the same molecule can enhance its potential as a versatile intermediate in organic synthesis and its application in various fields of research .

Properties

IUPAC Name

methyl 2,2-difluoro-7-iodo-1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2IO4/c1-14-8(13)4-2-5(12)7-6(3-4)15-9(10,11)16-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBPVMAEUGLOER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)I)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

17.0 g of 2,2-difluoro-7-triethylsilanyl-benzo[1,3]dioxole-5-carboxylic acid methyl ester were dissolved using 100 ml of CCl4 and 2.9 ml of ICl added. The mixture was then stirred for 3 h at 77° C., 1.5 ml of ICl added and stirred for 2 h at 77° C. The mixture was then allowed to cool to room temperature, 200 ml of CH2Cl2 added, and washed three times using 300 ml of a saturated aqueous Na2SO3-solution each. The organic layer was then dried using MgSO4 and evaporated. Chromatography on silica gel using EA/HEP 1:20 yielded 10.2 g of the title compound, colorless oil. Rf (EA/HEP 1:20)=0.30
Name
2,2-difluoro-7-triethylsilanyl-benzo[1,3]dioxole-5-carboxylic acid methyl ester
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate
Reactant of Route 2
Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate
Reactant of Route 5
Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate
Reactant of Route 6
Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate

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